molecular formula C8H7BrN2 B3210911 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1082041-05-1

5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3210911
CAS No.: 1082041-05-1
M. Wt: 211.06 g/mol
InChI Key: RZVIOZJDLBJJAZ-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 5-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by cyclization. The reaction conditions often involve the use of a base like potassium carbonate in a solvent such as dimethylformamide, with heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. It is particularly studied for its role in inhibiting fibroblast growth factor receptors, which are implicated in cancer progression .

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic properties. It is also explored for its potential in creating novel catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activation and subsequent signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-7-azaindole
  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Comparison: 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. Compared to 5-bromo-1H-pyrrolo[2,3-b]pyridine, the additional methyl group in this compound can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic pockets in target proteins .

Properties

IUPAC Name

5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVIOZJDLBJJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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